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molecular formula C11H7NO3 B8294923 [1,4]Benzodioxino[2,3-b]pyridine 1-oxide

[1,4]Benzodioxino[2,3-b]pyridine 1-oxide

Cat. No. B8294923
M. Wt: 201.18 g/mol
InChI Key: DMQKKKCNVKDODE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04179506

Procedure details

A solution of 32 g of pyrido[2,3-B][1,4]benzodioxin in 100 ml of glacial acetic acid is treated with 36 g of 40% peracetic acid in acetic acid in four equal portions. After the fourth portion is added, the mixture is heated at 70° C. for 10 minutes. Another 4 g of 40% peracetic acid in acetic acid is added and the temperature is maintained at 70° C. for 10 minutes and then heated to reflux for 10 minutes. The mixture is concentrated at reduced pressure, 100 ml of isopropanol is added and the mixture is concentrated again. The resulting oil is dissolved in 700 ml of dichloromethane and the organic layer is washed with excess cold 25% sodium hydroxide solution. The organic layer is dried and evaporated to yield the pyrido[2,3-B][1,4]-benzodioxin 1-oxide, mp 223°-226° C. after recrystallization from acetonitrile.
Quantity
32 g
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
peracetic acid
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[O:9][C:8]3[CH:11]=[CH:12][CH:13]=[CH:14][C:7]=3[O:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.C(OO)(=[O:17])C>C(O)(=O)C>[N+:1]1([O-:17])[CH:2]=[CH:3][CH:4]=[C:5]2[C:10]=1[O:9][C:8]1[CH:11]=[CH:12][CH:13]=[CH:14][C:7]=1[O:6]2

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
N1=CC=CC=2OC3=C(OC21)C=CC=C3
Name
peracetic acid
Quantity
36 g
Type
reactant
Smiles
C(C)(=O)OO
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
peracetic acid
Quantity
4 g
Type
reactant
Smiles
C(C)(=O)OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the fourth portion is added
TEMPERATURE
Type
TEMPERATURE
Details
the temperature is maintained at 70° C. for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 10 minutes
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated at reduced pressure, 100 ml of isopropanol
ADDITION
Type
ADDITION
Details
is added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated again
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil is dissolved in 700 ml of dichloromethane
WASH
Type
WASH
Details
the organic layer is washed with excess cold 25% sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
The organic layer is dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
[N+]=1(C=CC=C2OC3=C(OC21)C=CC=C3)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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